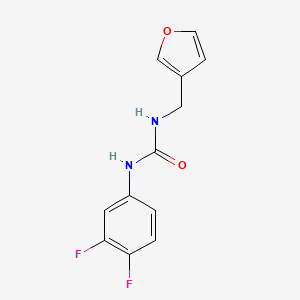
1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea, also known as DFPUM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFPUM is a urea derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
科学的研究の応用
1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In material science, 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been investigated as a potential building block for the synthesis of novel materials.
作用機序
The mechanism of action of 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea is not fully understood, but it is believed to inhibit the activity of certain enzymes, including tyrosine kinases and serine/threonine kinases. These enzymes play a crucial role in the growth and proliferation of cancer cells and weeds, and their inhibition by 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea leads to cell death.
Biochemical and Physiological Effects:
1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to have significant biochemical and physiological effects in various studies. In vitro studies have shown that 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea inhibits the growth of cancer cells and weeds, while in vivo studies have shown that 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea reduces tumor growth in animal models. 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has also been shown to have low toxicity in animal models, making it a promising candidate for further development.
実験室実験の利点と制限
1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has several advantages for lab experiments, including its high yield and purity, its ability to inhibit the growth of cancer cells and weeds, and its low toxicity. However, 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea also has some limitations, including its limited solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for research on 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in other fields, such as material science and environmental science, and the development of 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea derivatives with improved properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea and its potential for clinical use as an anticancer agent.
合成法
1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been synthesized using various methods, including the reaction of 3-furanmethylphenyl isocyanate with 3,4-difluoroaniline in the presence of a base. Another method involves the reaction of 3-furanmethylphenyl isocyanate with 3,4-difluoroaniline in the presence of a palladium catalyst. The yield of 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea using these methods is high, and the purity of the compound can be easily achieved using column chromatography.
特性
IUPAC Name |
1-(3,4-difluorophenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c13-10-2-1-9(5-11(10)14)16-12(17)15-6-8-3-4-18-7-8/h1-5,7H,6H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIYHQUVQSXZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCC2=COC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-Chloroprop-2-enyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7526861.png)

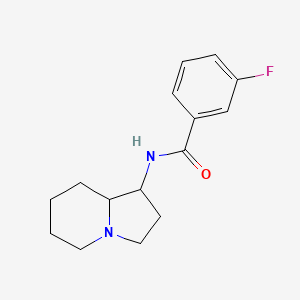
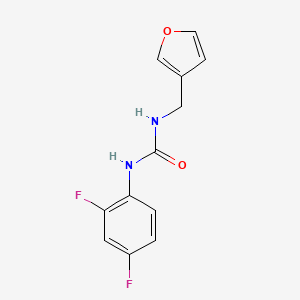

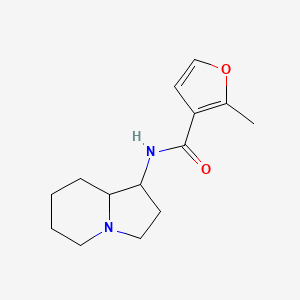
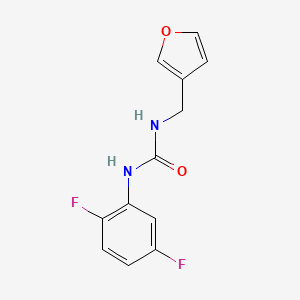
![2-[acetyl(methyl)amino]-N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)acetamide](/img/structure/B7526901.png)
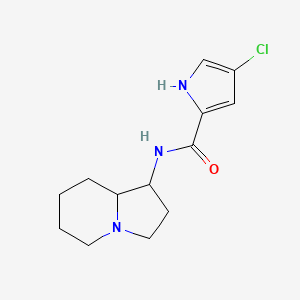
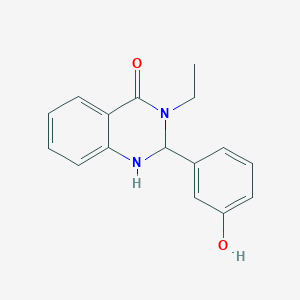


![N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]-5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B7526942.png)